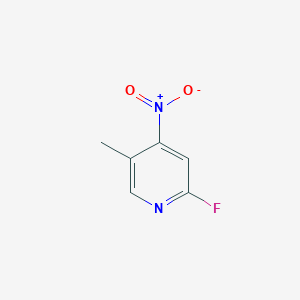
2-Fluoro-5-methyl-4-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-methyl-4-nitropyridine is a fluorinated pyridine derivative with the molecular formula C6H5FN2O2 This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a nitro group on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-4-nitropyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 3-bromo-2-nitropyridine can react with a fluoride source such as tetrabutylammonium fluoride in a polar aprotic solvent like dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves high-temperature reactions using metal fluoride complexes. For instance, the fluorination of pyridine by aluminum fluoride and copper fluoride at temperatures between 450°C and 500°C can produce a mixture of fluorinated pyridines . These methods are scalable and can be optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-methyl-4-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Tetrabutylammonium fluoride in dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Fluoro-5-methyl-4-aminopyridine.
Oxidation: 2-Fluoro-5-carboxy-4-nitropyridine.
Applications De Recherche Scientifique
2-Fluoro-5-methyl-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique electronic properties.
Medicine: Investigated for its potential as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-methyl-4-nitropyridine is largely determined by its ability to participate in various chemical reactions. The presence of the fluorine atom and nitro group influences its reactivity and interaction with other molecules. For example, the electron-withdrawing nature of the fluorine atom can stabilize negative charges on the pyridine ring, making it more reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-methyl-5-nitropyridine
- 2-Fluoro-5-nitropyridine
- 2,6-Difluoropyridine
Uniqueness
2-Fluoro-5-methyl-4-nitropyridine is unique due to the specific positioning of the fluorine, methyl, and nitro groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C6H5FN2O2 |
|---|---|
Poids moléculaire |
156.11 g/mol |
Nom IUPAC |
2-fluoro-5-methyl-4-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 |
Clé InChI |
GNFHFVLWKAAXDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



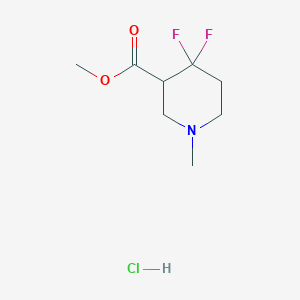
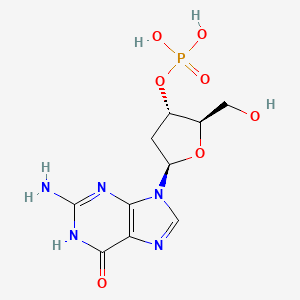
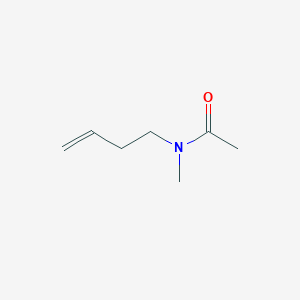

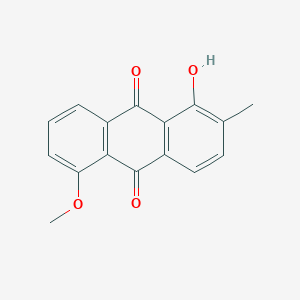
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)

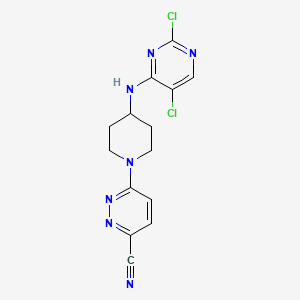
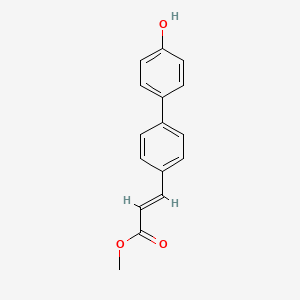

![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)
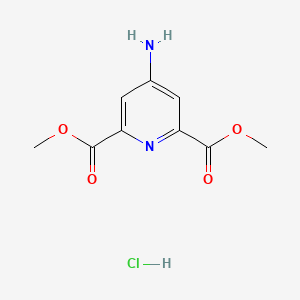
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
